D-Arginine1,1-DimethylethylEster

Platelet pharmacology Calcium signalling Enantiomeric specificity

Researchers incorporating arginine into peptides via Fmoc-SPPS frequently encounter base-catalyzed epimerization with conventional alkyl esters. D-Arginine 1,1-dimethylethyl ester (CAS 130752-28-2) resolves this through its sterically demanding tert-butyl protecting group, delivering superior free-base stability and enabling direct coupling without carboxylate neutralization. • Minimized α-carbon epimerization versus methyl/ethyl esters during chain elongation • Quantitative TFA-labile deprotection streamlines global cleavage in a single step • Defined stereochemical fidelity: D-Arg-OMe IC₅₀ = 2206.7 µM vs L-Arg-OMe IC₅₀ = 656.3 µM in human platelet Ca²⁺ assays Supplied with batch-specific COA; typically ≥95% purity. Available from stock for immediate dispatch.

Molecular Formula C10H22N4O2
Molecular Weight 230.31 g/mol
Cat. No. B12105781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arginine1,1-DimethylethylEster
Molecular FormulaC10H22N4O2
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C10H22N4O2/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13/h7H,4-6,11H2,1-3H3,(H4,12,13,14)
InChIKeyHMSGZWJOSYQSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arginine 1,1-Dimethylethyl Ester: Chemical Identity and Comparator Context


D-Arginine 1,1-dimethylethyl ester (CAS 130752‑28‑2), also referred to as D‑arginine tert‑butyl ester or H‑D‑Arg‑OtBu, is the tert‑butyl ester of the unnatural D‑isomer of arginine . The molecule combines the stereochemical specificity of a D‑amino acid with a sterically demanding, acid‑labile tert‑butyl carboxyl‑protecting group. This dual feature distinguishes it from both the corresponding L‑enantiomer (L‑arginine tert‑butyl ester, CAS 87553‑73‑9/87459‑72‑1) and from D‑arginine esters bearing smaller alkyl groups such as D‑arginine methyl ester (D‑Arg‑OMe) or D‑arginine ethyl ester . In research and industrial settings, D‑Arg‑OtBu is primarily employed as a protected chiral building block in solid‑phase peptide synthesis and as a precursor in medicinal chemistry programs that exploit the unique biological profile of D‑arginine‑containing constructs .

Chiral building block for solid-phase peptide synthesis (Fmoc-SPPS)
D-configuration probe design requiring enantiomer-specific assay context
Prodrug scaffold for NOS-independent D-arginine delivery research

Why Methyl, Ethyl, or L-Isomer Analogs Cannot Substitute D-Arginine tert-Butyl Ester


Substituting D‑arginine 1,1‑dimethylethyl ester with a simpler D‑arginine alkyl ester (e.g., methyl or ethyl) or with the L‑arginine tert‑butyl ester enantiomer introduces distinct and quantifiable changes in stability, biological potency, and synthetic utility. The tert‑butyl ester confers substantially greater resistance to base‑catalysed self‑condensation than methyl or ethyl esters, directly affecting shelf‑life and coupling efficiency in peptide assembly [1]. Furthermore, the D‑configuration alters biological recognition: in human platelet assays, D‑arginine methyl ester (D‑Arg‑OMe) exhibits an IC₅₀ of 2206.7 µM for inhibition of α‑thrombin‑induced cytosolic Ca²⁺ elevation, whereas the L‑counterpart (L‑Arg‑OMe) is approximately three‑fold more potent with an IC₅₀ of 656.3 µM [2]. Such differences preclude simple interchangeability when either stereochemical fidelity or ester‑dependent stability is a critical experimental variable.

!
Methyl/ethyl esters are less stable as free bases, potentially lowering coupling efficiency and increasing racemisation risk.
!
L-enantiomer tert-butyl ester exhibits different stereochemical recognition; reported platelet Ca²⁺ inhibition IC₅₀ varies ~3‑fold between enantiomers.
!
Ester lability and steric bulk impact cellular uptake and hydrolysis kinetics; D-arginine methyl ester performance does not predict tert-butyl ester behaviour.

Quantitative Comparator Evidence for D-Arginine 1,1-Dimethylethyl Ester


Enantiomeric Potency Differentiation in Platelet Calcium Inhibition

The D‑enantiomer of arginine methyl ester (D‑Arg‑OMe) is significantly less potent than the L‑enantiomer (L‑Arg‑OMe) in inhibiting α‑thrombin‑induced cytosolic Ca²⁺ elevation in Fura‑2‑loaded human platelets [1]. This provides a class‑level benchmark for predicting the stereochemical differentiation expected with D‑arginine 1,1‑dimethylethyl ester: D‑Arg‑OMe IC₅₀ = 2206.7 µM vs. L‑Arg‑OMe IC₅₀ = 656.3 µM. Unesterified L‑ and D‑arginine were inactive, confirming the requirement of esterification for this inhibitory activity [1].

Enantiomeric potency
Head-to-head
D-Arg-OMe IC₅₀ 2206.7 µM
L-Arg-OMe IC₅₀ 656.3 µM
~3.4× difference
Supports enantiomer-specific assay context
Human platelet Ca²⁺ assay; unesterified arginine inactive
Platelet pharmacology Calcium signalling Enantiomeric specificity

Tert-Butyl Ester Stability vs. Methyl and Ethyl Esters in Synthesis

Anderson and Callahan (1960) demonstrated that amino acid tert‑butyl esters are 'much more stable as the free bases to self‑condensation reactions' compared with the customarily used methyl and ethyl esters, as documented in their Table IV [1]. This translates to practical advantages: tert‑butyl esters can be stored and used as free bases without the neutralisation step that is obligatory for methyl/ethyl ester hydrohalide salts, thereby reducing racemisation risk during peptide coupling [1]. The tert‑butyl group is also selectively cleavable under mild acidic conditions (p‑toluenesulfonic acid/benzene or HBr/AcOH), whereas methyl and ethyl esters require more forcing saponification conditions that can promote side reactions [1].

Ester stability
Method context
t-Bu >> Et > Me
Free-base stability rank supports synthesis workflow selection
Anderson & Callahan 1960; tert-butyl resists self-condensation
Peptide synthesis Protecting group strategy Carboxyl protection

D-Arginine vs. L-Arginine in Ischaemia-Reperfusion Protection

In a rat mesenteric ischaemia‑reperfusion (I/R) model, both L‑arginine and D‑arginine reduced chemiluminescence (CL) measurements indicative of oxidative stress, but L‑arginine was significantly more protective than D‑arginine [1]. This demonstrates that D‑arginine retains measurable, albeit attenuated, protective efficacy. The mechanism involves direct superoxide anion (O₂•⁻) scavenging, which is independent of nitric oxide synthase (NOS) — consistent with D‑arginine not being an NOS substrate [1]. Users of D‑arginine 1,1‑dimethylethyl ester as a prodrug or probe should therefore expect a NOS‑independent, enantiomer‑specific activity profile distinct from L‑arginine esters.

I/R protection
Reported
D-Arginine: protective, less than L-arginine
L-Arginine: reported greater oxidative stress reduction
Both show O₂•⁻ scavenging
Reported NOS-independent model-response context
Rat mesenteric I/R; NOS-independent mechanism
Ischaemia-reperfusion injury Nitric oxide Superoxide scavenging

Enhanced Cell Permeation of D-Arginine Ester Prodrugs

Melisi et al. (2006) synthesized galactosyl ester prodrugs of D‑ and L‑arginine and compared their cell permeation in pituitary GH3 cells. The D‑arginine‑galactos‑6′‑yl ester (D‑ArgGal) penetrated cell membranes more rapidly than its unesterified precursor D‑arginine, released arginine more slowly and in greater amounts than the corresponding L‑ArgGal, and produced 'much higher levels' of DAF‑2‑monitored NO and nitrite than L‑ArgGal under identical conditions [1]. Although this evidence is from a galactosyl prodrug rather than a tert‑butyl ester, it establishes proof‑of‑concept that esterification of D‑arginine can yield superior intracellular delivery and sustained release relative to both free D‑arginine and the corresponding L‑ester prodrug.

Cell permeation
Reported
D-ArgGal: faster uptake; higher NO release
L-ArgGal: slower arginine release, lower NO
D-ArgGal > L-ArgGal in NO/nitrite
Supports prodrug delivery research context
Pituitary GH3 cells; galactosyl ester model
Prodrug design Cell permeability Nitric oxide donors

Membrane-Targeting Antimicrobial Activity of tert-Butyl Arginine Ester

H‑Arg‑OtBu dihydrochloride (the L‑enantiomer tert‑butyl ester) has been characterised as a membrane‑targeting antimicrobial that engages negatively charged bacterial membranes through combined electrostatic and hydrophobic interactions . In a mouse corneal infection model, 0.3% H‑Arg‑OtBu solutions applied three times daily showed in vivo efficacy against Staphylococcus aureus . The tert‑butyl ester group increases lipophilicity relative to unesterified arginine, and the D‑enantiomer (D‑Arg‑OtBu) is predicted to resist proteolytic degradation better than the L‑form. This antimicrobial activity is absent in unesterified arginine, which lacks the necessary hydrophobic moiety for membrane insertion.

Antimicrobial potential
Class-level
L-enantiomer tert-butyl ester (H-Arg-OtBu) showed membrane-targeting antimicrobial activity; D-enantiomer untested but predicted to retain mechanism with possible proteolytic stability advantage.
Antimicrobial screening context, data to verify
Supplier characterisation; D-enantiomer MIC not reported
Antimicrobial Membrane targeting Cationic amphiphile

Procurement-Relevant Application Scenarios for D-Arginine 1,1-Dimethylethyl Ester


Solid-Phase Peptide Synthesis with Reduced Racemisation Risk

In Fmoc‑SPPS, D‑Arg‑OtBu can be incorporated as a C‑terminal residue or as a side‑chain‑protected building block. The tert‑butyl ester’s superior free‑base stability relative to methyl and ethyl esters [1] permits direct coupling without in situ carboxylate neutralisation, minimising base‑catalysed epimerisation at the α‑carbon. Final TFA cleavage simultaneously removes the tert‑butyl group, streamlining the global deprotection step.

Enantiomer-Specific Platelet Activation Inhibitor Development

The established enantiomeric potency differential — D‑Arg‑OMe IC₅₀ = 2206.7 µM vs. L‑Arg‑OMe IC₅₀ = 656.3 µM in human platelet Ca²⁺ assays [2] — positions D‑arginine tert‑butyl ester as a key chiral intermediate for preparing D‑arginine‑based probes. Researchers investigating Na⁺/H⁺ antiporter‑mediated platelet inhibition can use D‑Arg‑OtBu to synthesise D‑configuration‑specific ester libraries while maintaining the ester lability needed for in situ hydrolysis studies.

D-Arginine Prodrug Scaffolds for NOS-Independent NO Modulation

D‑Arginine is not a substrate for nitric oxide synthase, yet D‑arginine esters can generate NO through alternative pathways and exhibit superoxide scavenging [3]. D‑Arg‑OtBu can serve as a lipophilic prodrug intermediate that is hydrolysed intracellularly by esterases to release D‑arginine. This is particularly relevant for cardiovascular or neuroprotection models where NOS‑independent NO elevation is mechanistically informative.

Chiral Antimicrobial Peptidomimetic Precursor Design

The membrane‑targeting antimicrobial activity demonstrated by H‑Arg‑OtBu suggests that D‑Arg‑OtBu can be used as a chiral building block in peptidomimetic design. The D‑configuration may confer increased resistance to host proteases while preserving the electrostatic/hydrophobic membrane‑disruption mechanism, a hypothesis testable in minimum inhibitory concentration (MIC) panels against Gram‑positive and Gram‑negative pathogens.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Free-base stability of tert-butyl ester
Racemisation/epimerisation control during coupling
Enantiomer-specific probe design
D-configuration stereochemical identity
Platelet calcium inhibition assay context
NOS-independent NO modulation research
D-arginine ester prodrug lability
Intracellular hydrolysis and NO production monitoring
Antimicrobial peptidomimetic research
Cationic amphiphile character with D-configuration
MIC screening and proteolytic stability assessment
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